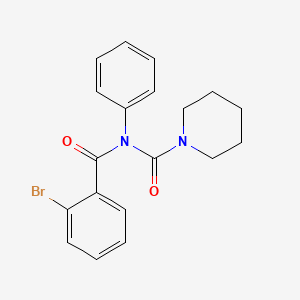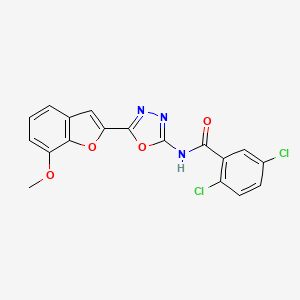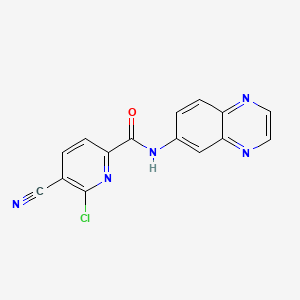![molecular formula C16H21NO3 B2626303 N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide CAS No. 2094628-10-9](/img/structure/B2626303.png)
N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide, also known as CMDP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CMDP is a synthetic compound that can be synthesized using various methods, and it has been studied extensively for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide involves its selective inhibition of HDAC6. HDAC6 is a protein that plays a crucial role in the regulation of several cellular processes, including cell division, immune response, and protein degradation. By inhibiting the activity of HDAC6, this compound can alter the expression of genes involved in these processes, leading to changes in cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but preliminary research suggests that it may have several potential benefits. For example, this compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment. Additionally, this compound has been shown to improve memory and cognitive function in animal models, suggesting that it may have potential as a treatment for neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide in lab experiments is its selectivity for HDAC6. This selectivity allows researchers to study the specific role of this protein in biological systems without affecting other cellular processes. Additionally, this compound is a synthetic compound, which means that it can be easily synthesized in large quantities for use in experiments.
However, there are also several limitations to using this compound in lab experiments. For example, this compound has not been extensively studied in vivo, which means that its effects on whole organisms are not well understood. Additionally, this compound may have off-target effects on other proteins, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide. One area of interest is the development of more selective HDAC6 inhibitors that can be used to study the specific role of this protein in biological systems. Additionally, researchers may explore the potential applications of this compound in treating neurological disorders such as Alzheimer's disease. Finally, further studies may be conducted to better understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound can be synthesized using various methods and has been studied extensively for its mechanism of action and biochemical and physiological effects. While this compound has several potential advantages for lab experiments, there are also limitations to its use, and further research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of cyclopropylmethylamine with 2,4-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with propargyl bromide to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide has several potential applications in scientific research, including its use as a tool for studying the role of specific proteins in biological systems. This compound has been shown to selectively inhibit the activity of the protein HDAC6, which is involved in the regulation of several cellular processes, including cell division and the immune response. By inhibiting HDAC6, this compound can help researchers better understand the role of this protein in these processes and potentially identify new targets for drug development.
Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-4-16(18)17(10-12-5-6-12)11-13-7-8-14(19-2)9-15(13)20-3/h4,7-9,12H,1,5-6,10-11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVYLPMREQRYTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(CC2CC2)C(=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


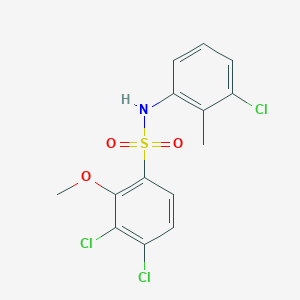
![2,4-difluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2626226.png)
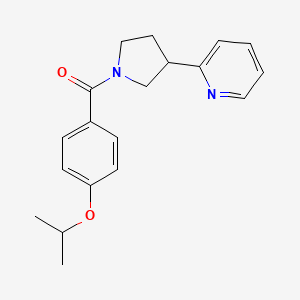
![2-[[1-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2626228.png)
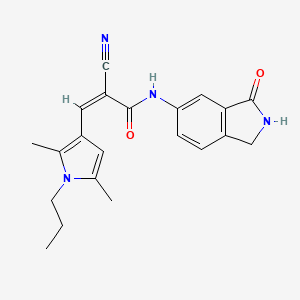

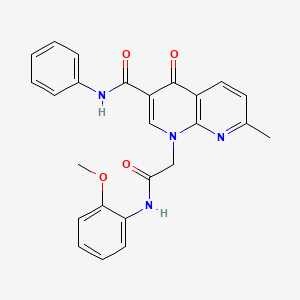

![2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2626236.png)
![N-[2-[1-(2-Chlorophenyl)ethyl-methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2626237.png)
